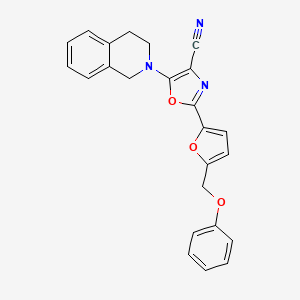
5-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-(phenoxymethyl)furan-2-yl)oxazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(5-(phenoxymethyl)furan-2-yl)oxazole-4-carbonitrile is a complex organic compound often studied in the fields of medicinal chemistry and pharmacology. Its intricate structure features multiple functional groups, including an isoquinoline moiety, a furan ring, and an oxazole ring, which contribute to its unique chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-(phenoxymethyl)furan-2-yl)oxazole-4-carbonitrile typically involves multi-step organic reactions. A plausible route might include the formation of the oxazole ring through cyclization reactions, the furan ring via aldol condensation, and the incorporation of the isoquinoline derivative through nucleophilic substitution.
Industrial Production Methods: Industrial production may focus on optimizing reaction conditions for higher yield and purity. This could involve the use of catalysts, controlled temperature environments, and precise reactant stoichiometry to streamline the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound may undergo oxidation at specific sites, such as the furan ring, leading to the formation of furfural derivatives.
Reduction: Reduction reactions could target the oxazole or isoquinoline rings, potentially forming amines or alcohols.
Common Reagents and Conditions:
Oxidation: Typical reagents include potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents are common.
Substitution: Alkyl halides, acyl chlorides, or sulfonates under basic or acidic conditions.
Major Products Formed: The major products depend on the specific reaction type, but may include derivatives with altered electronic or steric properties, contributing to different biological activities.
Wissenschaftliche Forschungsanwendungen
The compound has broad applications in scientific research, especially within:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Explored for therapeutic potentials, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: Used in the development of novel materials with specific electronic or photonic properties.
Wirkmechanismus
Mechanism: The compound interacts with cellular targets through its multiple functional groups, influencing various pathways. The isoquinoline moiety might intercalate with DNA, while the furan and oxazole rings could participate in hydrogen bonding and hydrophobic interactions.
Molecular Targets and Pathways: Potential targets include enzymes involved in cell signaling, such as kinases, or structural proteins. These interactions can modulate pathways related to cell proliferation, apoptosis, or immune responses.
Vergleich Mit ähnlichen Verbindungen
Isoquinoline derivatives: Such as berberine, known for its antimicrobial properties.
Oxazole derivatives: Like oxazolidinones, a class of synthetic antibiotics.
Furan derivatives: Such as furosemide, a common diuretic.
This comprehensive analysis covers the fundamental aspects of 5-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-(phenoxymethyl)furan-2-yl)oxazole-4-carbonitrile, shedding light on its potential and significance in various scientific fields.
Eigenschaften
IUPAC Name |
5-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O3/c25-14-21-24(27-13-12-17-6-4-5-7-18(17)15-27)30-23(26-21)22-11-10-20(29-22)16-28-19-8-2-1-3-9-19/h1-11H,12-13,15-16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQPGAXSICJWERG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=C(N=C(O3)C4=CC=C(O4)COC5=CC=CC=C5)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(1-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2,4-dichlorobenzyl)thio)-1H-imidazol-5-yl)methanol](/img/structure/B2354226.png)
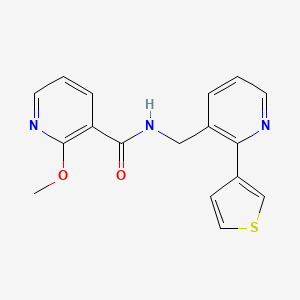
![4-bromo-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}benzamide](/img/structure/B2354228.png)
![3-amino-6-(difluoromethyl)-4-(1,5-dimethyl-1H-pyrazol-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2354230.png)
![3'-(3-Chloro-4-fluorophenyl)-1-[(3-methoxyphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2354232.png)
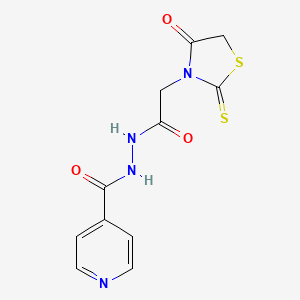
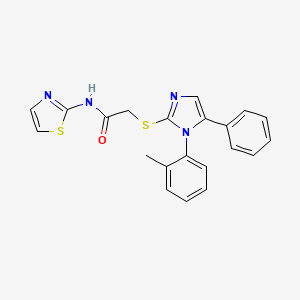

![3-(4-methylbenzyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2354239.png)
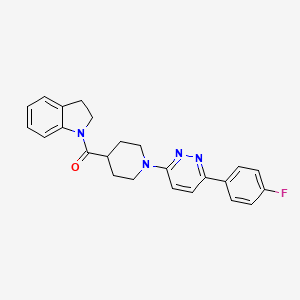
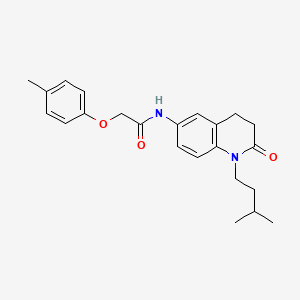
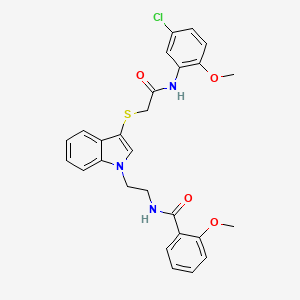
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea](/img/structure/B2354244.png)

